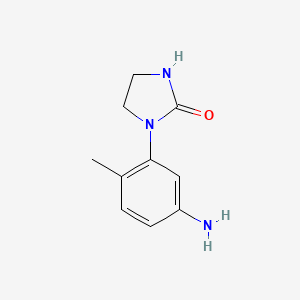
1-(5-Amino-2-methylphenyl)imidazolidin-2-one
Descripción general
Descripción
1-(5-Amino-2-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Amino-2-methylphenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The imidazolidinone framework is known for its versatility and has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate amino acids or phenolic derivatives with isocyanates. The resulting structure features a five-membered heterocyclic ring containing nitrogen, which contributes to its biological activity. The presence of the amino group at the para position enhances interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazolidinone derivatives. For instance, compounds similar to this compound have demonstrated antiproliferative activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PID-SO 16 | HT-1080 | 0.066 |
| PID-SO 17 | MCF7 | 0.089 |
| PID-SO 18 | HT-29 | 0.095 |
These compounds were shown to arrest cell cycle progression in the G2/M phase and disrupt microtubule dynamics by interacting with the colchicine-binding site, indicating a mechanism similar to that of established chemotherapeutics like vinblastine and paclitaxel .
Antimicrobial Activity
The antimicrobial properties of imidazolidinone derivatives have also been investigated. A series of studies reported that certain derivatives exhibited significant antibacterial and antifungal activities. For example:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| IM-7 | Bacterial | 10 µg/mL |
| IM-8 | Fungal | 15 µg/mL |
These findings suggest that modifications to the imidazolidinone structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in infectious disease therapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Processes : By interfering with microtubule formation, it disrupts mitotic processes essential for cancer cell division.
- Interaction with Membrane Receptors : Some derivatives have been shown to bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Study 1: Anticancer Efficacy
In a controlled study involving various imidazolidinone derivatives, researchers observed that those with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against breast cancer cells (MCF7). The most potent derivative was found to induce apoptosis through caspase activation pathways, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Screening
A screening of several imidazolidinone derivatives against clinical isolates of Staphylococcus aureus revealed that certain compounds displayed remarkable antibacterial activity, outperforming traditional antibiotics in some cases. This study underscores the importance of exploring structural variations to optimize antimicrobial properties .
Propiedades
IUPAC Name |
1-(5-amino-2-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYBXTQDTMYRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















